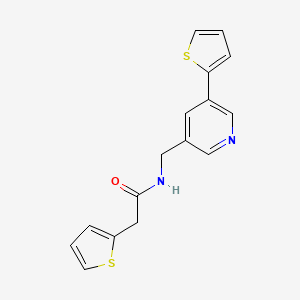

2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" is a structurally complex molecule that likely exhibits interesting chemical and biological properties due to the presence of thiophene and pyridine rings. While the provided papers do not directly discuss this compound, they do explore various acetamide derivatives with different substituents, which can provide insights into the potential behavior and synthesis of the compound .

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which could be analogous to the synthesis of the target compound. Similarly, paper outlines a one-pot synthesis method for N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, which suggests that a similar approach could potentially be applied to synthesize the compound of interest. These methods typically involve the condensation of an amine with an acyl chloride or an acid anhydride to form the acetamide bond.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper and discuss the synthesis of compounds with thieno[2,3-b]pyridine moieties, which are structurally related to the thiophene and pyridine rings in the target compound. The key structures in these studies were confirmed using X-ray diffraction and NMR techniques, which are standard methods for determining the structure of organic compounds.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can vary widely depending on the substituents attached to the nitrogen and the acyl group. For example, paper discusses the intramolecular hydrogen bonding in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which could influence the reactivity of the compound. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can also affect the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of polar functional groups can enhance solubility in water, while bulky substituents might increase the melting point. Paper discusses the structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides, which could provide insights into the pharmacokinetic properties of similar compounds. Additionally, the biological activities, such as anticonvulsant or antiallergic effects, are discussed in papers and , indicating that the target compound might also exhibit such properties.

Scientific Research Applications

Pharmacological Characterization

Compounds structurally related to "2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" have been characterized for their pharmacological properties. For instance, specific derivatives have shown high affinity as κ-opioid receptor antagonists, demonstrating potential for treating depression and addiction disorders. These studies provide insights into the design and development of new therapeutic agents targeting specific receptor pathways (Grimwood et al., 2011).

Synthesis and Chemical Properties

The synthesis of related pyridine derivatives has been explored for their potential as insecticides, indicating the versatility of these compounds in developing pest control solutions. Such research highlights the importance of chemical synthesis in creating molecules with significant biological activities (Bakhite et al., 2014).

Antitumor Evaluation

Research into polyfunctionally substituted heterocyclic compounds derived from similar molecular frameworks has shown high inhibitory effects against various cancer cell lines. These findings underscore the potential of these compounds in oncology, providing a foundation for the development of new anticancer therapies (Shams et al., 2010).

Material Science and Electrochemistry

The chemical versatility of thiophene and pyridine derivatives extends into materials science, where they have been utilized in the synthesis of conducting polymers and electrochromic devices. Such applications demonstrate the potential of these compounds in developing advanced materials for electronic and optical technologies (Variş et al., 2006).

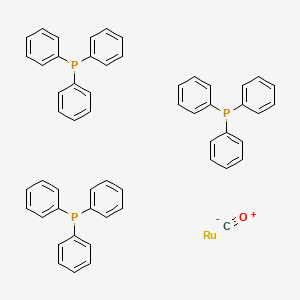

Catalysis and Metal Complexation

Studies have also focused on the structural characterization of metal complexes involving related ligands, highlighting their potential in catalysis and as models for studying metal-ligand interactions. These investigations contribute to a deeper understanding of coordination chemistry and its applications in various industrial and research contexts (Zhao, 2015).

properties

IUPAC Name |

2-thiophen-2-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(8-14-3-1-5-20-14)18-10-12-7-13(11-17-9-12)15-4-2-6-21-15/h1-7,9,11H,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAAUTASAWDWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)